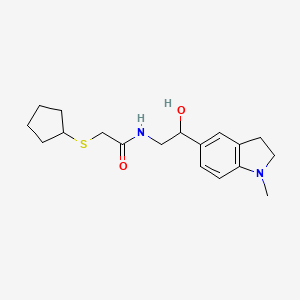

2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c1-20-9-8-13-10-14(6-7-16(13)20)17(21)11-19-18(22)12-23-15-4-2-3-5-15/h6-7,10,15,17,21H,2-5,8-9,11-12H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVWTTUPPLHQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CSC3CCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Cyclopentylthio Group: This can be achieved by reacting cyclopentylthiol with an appropriate electrophile.

Indoline Derivative Preparation: The indoline ring can be synthesized through a series of reactions starting from aniline derivatives.

Coupling Reactions: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

Reduction: Reduction reactions could target the acetamide moiety or the indoline ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide could serve as an intermediate for the synthesis of more complex molecules.

Biology

The compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, it could be explored as a lead compound for the development of new drugs, particularly if it shows activity against specific biological targets.

Industry

In material science, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, physicochemical, and functional attributes of 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide with analogous acetamide derivatives.

Structural and Functional Group Analysis

Physicochemical Properties

- Lipophilicity : The cyclopentylthio group in the target compound increases logP compared to phenyl (1-F) or methoxy-naphthyl () derivatives, favoring CNS penetration but risking solubility limitations .

- Solubility : The hydroxyethyl group may improve aqueous solubility relative to purely lipophilic analogs like alachlor .

- Metabolic Stability : The thioether linkage is less prone to oxidative metabolism than chloro groups (e.g., alachlor) but more reactive than ethers (e.g., methoxy in N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide) .

Biological Activity

2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that may contribute to its biological effects, including interactions with various biological targets.

Research indicates that compounds similar to 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide may exert their biological effects through multiple mechanisms, such as:

- Inhibition of enzyme activity : Compounds with similar thioether functionalities have been shown to inhibit various enzymes, which can lead to altered metabolic pathways.

- Antioxidant properties : Many indole derivatives possess antioxidant capabilities, potentially reducing oxidative stress in cells.

- Modulation of signaling pathways : The structural features of this compound may allow it to interact with key signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound was tested against various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 1.4 | >3 |

| BxPC-3 | 0.5 | >3 |

| RD | 16.2 | <3 |

The selectivity index (SI) is crucial for assessing the potential therapeutic value of anticancer agents, where an SI greater than 3 indicates a favorable profile for medical applications.

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using standard assays such as DPPH and ABTS radical scavenging tests. These studies often reveal that thioether-containing compounds can effectively neutralize free radicals, suggesting a protective role against oxidative damage.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Study on Indole Derivatives : A study published in Cancer Science and Clinical Therapeutics found that indole derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Thioether Compounds : Research focused on thioether compounds has shown their ability to inhibit tumor growth in vivo models, indicating their potential as anticancer agents.

- Bioactivity Profiling : Comprehensive profiling of similar compounds has revealed their multifaceted roles in cellular signaling, apoptosis, and metabolism regulation.

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

A multi-step synthesis is typically required, involving:

- Stepwise functionalization : Cyclopentylthio and indolinyl groups are introduced via nucleophilic substitution or coupling reactions.

- Reaction conditions : Temperature control (e.g., reflux in glacial acetic acid) and solvent selection (polar aprotic solvents like DMF) are critical to avoid side reactions like hydrolysis or oxidation .

- Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) ensures high purity. Monitor intermediates via TLC .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, particularly for the hydroxyethyl and cyclopentylthio groups .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted starting materials) .

- HPLC : Quantifies purity (>95% threshold for biological assays) and resolves co-eluting byproducts .

Advanced: How can reaction yields and purity be optimized during synthesis?

- Continuous flow reactors : Improve mixing efficiency and reduce side reactions compared to batch methods .

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive groups (e.g., thioether or indole moieties) .

- Solvent optimization : Replace acetic acid with milder solvents (e.g., THF) for acid-sensitive intermediates .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals, especially near the hydroxyethyl or methylindolinyl groups .

- Isotopic labeling : Trace degradation pathways (e.g., hydrolysis of the acetamide group) using deuterated solvents .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., indole- or thioether-containing analogs) .

Basic: What methodologies are used for preliminary biological activity assessment?

- Receptor binding assays : Screen for affinity toward serotonin or dopamine receptors using radioligand displacement .

- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC determination .

- Enzyme inhibition studies : Evaluate activity against kinases or proteases via fluorometric/colorimetric readouts .

Advanced: How to address discrepancies between in vitro and in vivo bioactivity data?

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the indolinyl group) .

- Prodrug modification : Introduce protective groups (e.g., acetylated hydroxyethyl) to enhance pharmacokinetic profiles .

- Tissue distribution studies : Radiolabel the compound to track bioavailability in target organs .

Advanced: How to assess the compound’s stability under varying storage conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (UV), and humidity to identify degradation products via LC-MS .

- Long-term stability : Store lyophilized samples at -20°C in amber vials to prevent thioether oxidation .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Core modifications : Replace cyclopentylthio with bulkier tert-butylthio to enhance receptor binding .

- Bioisosteric replacement : Substitute the acetamide group with urea or sulfonamide to modulate solubility .

- Pharmacophore mapping : Use docking simulations to prioritize derivatives with optimal steric and electronic properties .

Advanced: What computational methods predict the compound’s reactivity and interactions?

- DFT calculations : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate binding modes with target proteins (e.g., serotonin receptors) .

- ADMET profiling : Use software like Schrödinger’s QikProp to estimate permeability and toxicity .

Advanced: How to troubleshoot low yields in the final coupling step?

- Catalyst screening : Test Pd(II) vs. Cu(I) catalysts for Suzuki or Buchwald-Hartwig couplings .

- Protecting groups : Temporarily protect the hydroxyethyl group with TBS to prevent side reactions .

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.